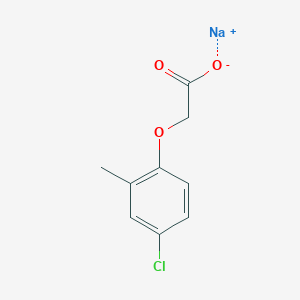

MCPA-sodium

Description

2-methyl-4-chlorophenoxyacetic acid or MCPA is a powerful, selective, widely used phenoxy herbicide. It controls broadleaf weeds, including thistle and dock, in cereal crops and pasture. It is selective for plants with broad leaves, and this includes most deciduous trees. Clovers are tolerant at moderate application levels. It is currently classified as a restricted use pesticide in the United States.

A powerful herbicide used as a selective weed killer.

Structure

3D Structure of Parent

Properties

CAS No. |

3653-48-3 |

|---|---|

Molecular Formula |

C9H9ClNaO3 |

Molecular Weight |

223.61 g/mol |

IUPAC Name |

2-(4-chloro-2-methylphenoxy)acetic acid |

InChI |

InChI=1S/C9H9ClO3.Na/c1-6-4-7(10)2-3-8(6)13-5-9(11)12;/h2-4H,5H2,1H3,(H,11,12); |

InChI Key |

PMNFTMSSBYQNTK-UHFFFAOYSA-N |

impurities |

The technical grade might contain 3-40% 6-chloro-2-methylphenoxyacetic acid. The hormone-type herbicide, commercial grade contains 4% of 4-chloro-o-cresol. |

SMILES |

CC1=C(C=CC(=C1)Cl)OCC(=O)[O-].[Na+] |

Isomeric SMILES |

CC1=C(C=CC(=C1)Cl)OCC(=O)[O-].[Na+] |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OCC(=O)O.[Na] |

Color/Form |

White to light brown solid flakes, crystal powder or liquid. Plates from benzene or toluene White crystalline solid (pure compd) Colorless crystalline solid (pure) |

density |

1.56 @ 25 °C/15.5 °C Relative density (water = 1): 1.3 |

melting_point |

118-119 °C Melting point: 115-117 °C /technical grade MCPA/ 113-119 °C |

Other CAS No. |

3653-48-3 |

physical_description |

White solid; [Hawley] Slightly beige solid; [MSDSonline] WHITE CRYSTALLINE POWDER WITH CHARACTERISTIC ODOUR. |

Pictograms |

Irritant; Environmental Hazard |

solubility |

Solubility: in water 270 g/l, methanol 340 g/l, benzene 1 g/l /2-Methyl-4-chlorophenoxyacetic acid sodium salt/ INSOL IN CARBON DISULFIDE; SOLUBILITY (G/100 ML): ETHER 77, ETHANOL 153, N-HEPTANE 0.5, TOLUENE 6.2, XYLENE 4.9 SOL IN CARBON TETRACHLORIDE Free acid insol in water but sodium and amine salts are soluble Sol in benzene For more Solubility (Complete) data for 2-METHYL-4-CHLOROPHENOXYACETIC ACID (6 total), please visit the HSDB record page. Solubility in water: none |

Synonyms |

4-Chloro-2-methylphenoxyacetic acid sodium salt, Methoxon, Sodium MCPA, Sodium (2-methyl-4-chlorophenoxy)acetate |

vapor_pressure |

0.0000059 [mmHg] 5.90X10-6 mm Hg Vapor pressure, Pa at 20 °C: (negligible) |

Origin of Product |

United States |

Foundational & Exploratory

The Synthesis and Manufacture of MCPA-Sodium: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

MCPA-sodium, the sodium salt of (4-chloro-2-methylphenoxy)acetic acid, is a widely utilized selective herbicide for the control of broadleaf weeds in various agricultural settings. This technical guide provides a comprehensive overview of the synthesis and manufacturing processes of MCPA-sodium, intended for an audience of researchers, scientists, and professionals in drug development and agrochemical industries. The document details the primary synthetic pathways, reaction conditions, and purification methods. Quantitative data is summarized in structured tables for comparative analysis. Furthermore, detailed experimental protocols and visualizations of the synthesis and manufacturing workflows are provided to facilitate a deeper understanding of the core processes.

Introduction

MCPA (2-methyl-4-chlorophenoxyacetic acid) belongs to the phenoxyalkanoic acid class of herbicides. Its herbicidal activity is based on its function as a synthetic auxin, which disrupts normal plant growth processes in susceptible broadleaf weeds, leading to their eventual death. For commercial application, MCPA is often converted to its more water-soluble salt form, MCPA-sodium. This guide will explore the chemical synthesis of MCPA and its subsequent conversion to MCPA-sodium, covering both laboratory-scale procedures and industrial manufacturing considerations.

Synthesis of MCPA

There are two primary synthetic routes for the production of MCPA, the precursor to MCPA-sodium.

Route 1: From 2-Methyl-4-chlorophenol

The most common and direct method for synthesizing MCPA involves the reaction of 2-methyl-4-chlorophenol with chloroacetic acid in the presence of a base, typically sodium hydroxide.[1]

Reaction:

2-methyl-4-chlorophenol + ClCH₂COOH + 2NaOH → (4-chloro-2-methylphenoxy)acetate-Na + NaCl + 2H₂O

The resulting sodium (4-chloro-2-methylphenoxy)acetate is then acidified to precipitate MCPA.

Route 2: From o-Cresol

An alternative industrial manufacturing process begins with o-cresol. This route involves an initial etherification step, followed by a chlorination reaction.[2]

Step 1: Etherification

o-cresol is reacted with sodium chloroacetate to form 2-methylphenoxyacetic acid (MPA). This reaction is typically carried out at elevated temperatures.

Step 2: Chlorination

The intermediate, 2-methylphenoxyacetic acid, is then chlorinated to yield MCPA.[3][4][5] This step requires careful control to ensure selective chlorination at the para position of the aromatic ring.

Synthesis of MCPA-Sodium

The conversion of MCPA to MCPA-sodium is a straightforward acid-base neutralization reaction. Technical grade MCPA is reacted with a stoichiometric amount of sodium hydroxide.[6]

Reaction:

MCPA + NaOH → MCPA-sodium + H₂O

The reaction is typically carried out in an aqueous solution, and the resulting MCPA-sodium can be isolated by evaporation of the water or used directly as an aqueous solution for formulation.

Quantitative Data Summary

The following tables summarize the key quantitative data gathered from various sources regarding the synthesis of MCPA and MCPA-sodium.

Table 1: Reaction Conditions for MCPA Synthesis (Route 2)

| Parameter | Value | Reference |

| Etherification | ||

| Temperature | 125-140 °C | [2] |

| Reaction Time | 8-10 hours | [2] |

| Chlorination | ||

| Temperature | 75-80 °C | [2] |

| Reaction Time | 5-6 hours | [2] |

Table 2: Yield and Purity Data for MCPA Synthesis

| Synthetic Route | Catalyst/Conditions | Yield | Purity | Reference |

| Chlorination of MPA | N,N-dimethyl-2-aminopropionic acid, N,N-dimethylformamide, Sodium hypochlorite, 20°C, pH 8.5 | 96.8% | - | [3] |

| Chlorination of MPA | Dimethylaminopyridine, N,N-dimethylformamide, Chlorine, 20-25°C | 95.5% | 97.4% | [4] |

Table 3: Reaction Conditions for MCPA-Sodium Synthesis from MCPA

| Parameter | Value | Reference |

| Alkaline Substance | Sodium Hydroxide | [6] |

| Temperature | 45-55 °C | [7] |

| Reaction Time | 50-70 minutes | [7] |

| Water Content | 12-16% | [7] |

Experimental Protocols

Laboratory Synthesis of MCPA from o-Cresol (Route 2)

Materials:

-

o-Cresol

-

Sodium Hydroxide

-

Chloroacetic Acid

-

Chlorine gas

-

Hydrochloric Acid

-

Dichloroethane (solvent)

Procedure:

-

Etherification:

-

In a suitable reactor, dissolve o-cresol and a molar equivalent of sodium hydroxide in water to form sodium o-cresolate.

-

Heat the solution to 125-140 °C.

-

Slowly add an aqueous solution of sodium chloroacetate (prepared by neutralizing chloroacetic acid with sodium hydroxide) to the reactor.

-

Maintain the reaction at 125-140 °C for 8-10 hours to yield sodium 2-methylphenoxyacetate.[2]

-

-

Acidification and Extraction:

-

Cool the reaction mixture and acidify with hydrochloric acid to precipitate 2-methylphenoxyacetic acid (MPA).

-

Extract the MPA into an organic solvent such as 1,2-dichloroethane.

-

-

Chlorination:

-

Heat the MPA solution in dichloroethane to 75-80 °C.

-

Bubble chlorine gas through the solution for 5-6 hours.[2] Monitor the reaction progress by a suitable analytical method (e.g., HPLC).

-

-

Isolation and Purification:

-

Upon completion of the reaction, cool the mixture to 0-5 °C to crystallize the MCPA product.[3]

-

Filter the crude MCPA and wash with cold solvent.

-

The crude product can be further purified by recrystallization.

-

Synthesis of MCPA-Sodium from Technical Grade MCPA

Materials:

-

MCPA (technical grade, e.g., 95% purity)

-

Sodium Hydroxide (e.g., 99% purity)

-

Water

Procedure:

-

Place 421.1 g of MCPA technical material (95% purity) and a stoichiometric amount of sodium hydroxide into a kneader equipped with a heating device.[7]

-

Mix the components for 10-15 minutes at normal temperature and pressure.[7]

-

Add 12-16% (by weight) of water to the mixture.[7]

-

Heat the mixture to 45-55 °C and allow it to react for 50-70 minutes to obtain MCPA-sodium.[7]

-

The resulting product can be dried to a solid powder or used to prepare an aqueous solution for formulation.

Visualizations

Synthetic Pathways of MCPA

Caption: Primary Synthetic Pathways of MCPA.

Manufacturing Workflow of MCPA-Sodium

Caption: Manufacturing Workflow of MCPA-Sodium.

Purification and Quality Control

The purity of the final MCPA-sodium product is critical for its efficacy and to minimize potential environmental and toxicological concerns.

Purification of MCPA

Following the chlorination step, crude MCPA is typically purified by crystallization . This process involves dissolving the crude product in a suitable solvent at an elevated temperature and then cooling the solution to allow for the formation of pure MCPA crystals, leaving impurities behind in the mother liquor.

Quality Control

Throughout the manufacturing process, quality control (QC) checks are essential. High-Performance Liquid Chromatography (HPLC) is a standard analytical technique used to determine the purity of MCPA and MCPA-sodium.[8] A typical HPLC method for the analysis of MCPA-sodium involves a C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a small amount of phosphoric acid, and UV detection at 280 nm.[8]

Key parameters monitored during quality control include:

-

Assay (concentration of the active ingredient)

-

Presence of impurities (e.g., unreacted starting materials, by-products of chlorination)

-

Moisture content

-

pH of the final product solution

Conclusion

The synthesis and manufacturing of MCPA-sodium involve well-established chemical processes. The choice of synthetic route often depends on the availability and cost of starting materials. Careful control of reaction conditions and rigorous purification and quality control measures are paramount to ensure a high-quality final product. This technical guide provides a foundational understanding of these processes for professionals in the agrochemical and related scientific fields.

References

- 1. MCPA - Wikipedia [en.wikipedia.org]

- 2. CN1618785A - Production technology of 2-methyl-4-chloro-sodium phenoxy acetate - Google Patents [patents.google.com]

- 3. CN112479863A - Method for preparing 2-methyl-4-chlorophenoxyacetic acid by catalytic chlorination of 2-methylphenoxyacetic acid - Google Patents [patents.google.com]

- 4. CN101941903A - Method for producing 2-methyl-4-MCPA - Google Patents [patents.google.com]

- 5. CN101941903B - Method for producing 2-methyl-4-MCPA - Google Patents [patents.google.com]

- 6. Buy MCPA-sodium | 3653-48-3 [smolecule.com]

- 7. AU2016101531A4 - Water soluble granule of MCPA salt and preparation method thereof - Google Patents [patents.google.com]

- 8. scribd.com [scribd.com]

An In-depth Technical Guide to the Mechanism of Action of MCPA-Sodium in Target Plant Species

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

MCPA-sodium (sodium salt of 2-methyl-4-chlorophenoxyacetic acid) is a selective, systemic herbicide widely used for the post-emergence control of broadleaf weeds in various agricultural settings.[1][2] As a member of the phenoxyacetic acid class of herbicides, its mode of action is categorized as a synthetic auxin.[2] MCPA-sodium mimics the natural plant hormone indole-3-acetic acid (IAA), leading to a catastrophic disruption of hormonal homeostasis in susceptible dicotyledonous species.[3][4] This guide provides a detailed technical overview of the molecular and biochemical events that underpin the herbicidal activity of MCPA-sodium, from receptor binding to the ultimate phytotoxic effects. It includes quantitative data on its efficacy and binding, detailed experimental protocols for key assays, and visualizations of the core signaling pathways.

Core Mechanism of Action: Synthetic Auxin Mimicry

The herbicidal efficacy of MCPA-sodium stems from its structural and functional mimicry of IAA.[5] Unlike the endogenous hormone, which is tightly regulated through synthesis, transport, and degradation, synthetic auxins like MCPA are more stable and persist at high concentrations within the plant, leading to uncontrolled and lethal growth responses.[6] The process is initiated by absorption through the leaves and roots, followed by translocation to meristematic tissues where it exerts its effects.[3][4]

Molecular Perception and the TIR1/AFB Co-Receptor Complex

The primary site of action for MCPA-sodium is the nuclear auxin co-receptor complex. This complex consists of a TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) protein and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor.[4][7]

-

Binding and Complex Formation: In the presence of an auxin, the hormone acts as a 'molecular glue', stabilizing the interaction between the TIR1/AFB F-box protein and a specific degron sequence (Domain II) on an Aux/IAA protein.[3][7] This creates a functional SCFTIR1/AFB-Auxin-Aux/IAA co-receptor complex.[4]

-

Ubiquitination: The formation of this complex targets the Aux/IAA protein for polyubiquitination by the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex, of which TIR1/AFB is a component.[7]

-

Proteasomal Degradation: The ubiquitinated Aux/IAA protein is then recognized and rapidly degraded by the 26S proteasome.[4][8]

De-repression of ARFs and Activation of Auxin-Responsive Genes

Aux/IAA proteins are repressors of AUXIN RESPONSE FACTORs (ARFs), which are transcription factors that bind to auxin response elements (AuxREs) in the promoters of auxin-responsive genes.[3][7]

-

De-repression: The MCPA-induced degradation of Aux/IAA proteins liberates ARFs from repression.[3][7]

-

Gene Transcription: The now-active ARFs can induce or repress the transcription of hundreds of downstream genes.[7] This includes the rapid induction of genes such as the GRETCHEN HAGEN 3 (GH3) family, which encodes auxin-conjugating enzymes, and other Aux/IAA genes themselves in a negative feedback loop.[6][7]

Downstream Physiological and Phytotoxic Effects

The sustained and overwhelming activation of auxin signaling pathways by the more persistent MCPA-sodium leads to a cascade of physiological disruptions that are ultimately lethal to the plant.

-

Uncontrolled Growth: The massive upregulation of growth-related genes causes uncontrolled and unsustainable cell elongation, division, and differentiation. This manifests as characteristic symptoms like leaf epinasty, stem twisting, and tissue swelling.[2][5]

-

Hormonal Crosstalk: The auxin overload triggers secondary stress responses, including the production of ethylene and abscisic acid (ABA), which contribute significantly to the phytotoxic effects and senescence.[6]

-

Systemic Failure: The disruption of cellular processes eventually leads to the breakdown of vascular tissues, inhibiting the transport of water and nutrients, and resulting in the death of the susceptible plant.[9]

Visualized Signaling Pathway

The following diagram illustrates the core molecular mechanism of MCPA-sodium action.

Caption: Molecular signaling pathway of MCPA-sodium in a target plant cell nucleus.

Quantitative Data Summary

The efficacy of MCPA-sodium is dependent on its binding affinity to auxin receptors, its ability to induce the degradation of Aux/IAA repressors, and the application dose relative to the susceptibility of the target weed.

Table 1: Comparative In Vitro Binding of Auxins to Arabidopsis TIR1/AFB Receptors

This table summarizes data on the binding of MCPA and the natural auxin IAA to purified TIR1, AFB2, and AFB5 receptor proteins, as measured by surface plasmon resonance (SPR). The response units (RU) are proportional to the amount of receptor bound by the analyte. Higher RU indicates stronger or more stable binding.

| Compound (Analyte) | Receptor | Max. Response (RU) | Relative Binding vs. IAA |

| IAA (Natural Auxin) | AtTIR1 | 142.3 | 100% |

| AtAFB2 | 114.7 | 100% | |

| AtAFB5 | 108.3 | 100% | |

| MCPA | AtTIR1 | 37.3 | 26.2% |

| AtAFB2 | 19.3 | 16.8% | |

| AtAFB5 | 11.3 | 10.4% | |

| Data adapted from a study on the differential binding of auxin herbicides.[10] The lower binding response of MCPA compared to IAA suggests a different binding kinetic, yet it is still highly effective at initiating the signaling cascade. |

Table 2: Effect of a Synthetic Phenoxy Auxin on the Stability of Aux/IAA Proteins

This table shows the half-life of various Aux/IAA proteins and demonstrates how treatment with a synthetic auxin (2,4-D, a close structural and functional analog of MCPA) accelerates their degradation.

| Aux/IAA Protein | Basal Half-life (min) | Half-life after 2,4-D Treatment (min) | Fold Change in Degradation Rate |

| AXR3/IAA17 | ~80 | Not Specified | - |

| IAA28 | ~60 | ~15 | ~4.0x |

| IAA1 | ~11 | ~6 | ~1.8x |

| AXR2/IAA7 | ~8 | Not Specified | - |

| PSIAA6 (Pea) | ~6 | Not Specified | - |

| Data compiled from studies on Aux/IAA degradation dynamics.[1][9] The accelerated degradation, even by factors of ~2-4, is sufficient to overwhelm the cell's regulatory capacity. |

Table 3: Recommended Application Rates of MCPA (750 g/L Formulation) for Control of Common Target Weed Species

This table provides typical application rates for controlling susceptible broadleaf weeds in cereal crops. The effective dose varies by weed species and growth stage.

| Target Weed Species | Scientific Name | Recommended Rate (L/ha) | Growth Stage for Application |

| Charlock / Wild Mustard | Sinapis arvensis | 0.46 - 0.66 | Up to rosette stage |

| Fat Hen / Lambsquarters | Chenopodium album | 0.66 - 1.35 | Up to rosette stage |

| Field Bindweed | Convolvulus arvensis | 1.35 | Bud stage |

| Canada Thistle | Cirsium arvense | 1.35 | Rosette stage |

| Wild Radish | Raphanus raphanistrum | 0.46 | Rosette stage |

| Data adapted from a commercial product label for MCPA 750 Selective Herbicide.[11] Rates are indicative and depend on field conditions. |

Key Experimental Protocols and Workflows

Elucidating the mechanism of action of MCPA-sodium relies on a suite of biochemical and molecular biology techniques. The following sections detail the methodologies for crucial experiments.

Protocol 1: Quantification of Plant Hormones by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is used to accurately measure the levels of endogenous hormones like IAA, ABA, and their metabolites in plant tissues following herbicide treatment.

Methodology:

-

Sample Collection & Homogenization: Harvest plant tissue (e.g., 50-100 mg fresh weight) at various time points after MCPA-sodium treatment. Immediately flash-freeze in liquid nitrogen to halt metabolic activity. Homogenize the frozen tissue into a fine powder using a tissue lyser.

-

Extraction: Add a cold extraction solvent (e.g., 1 mL of 80% acetonitrile with 1% acetic acid) containing a known quantity of stable isotope-labeled internal standards (e.g., ¹³C₆-IAA, d₆-ABA) to the homogenized tissue. Vortex and incubate at 4°C with agitation.

-

Purification: Centrifuge the extract to pellet debris. Purify the supernatant using a solid-phase extraction (SPE) C18 cartridge. Condition the cartridge with methanol, equilibrate with water, load the sample, wash away impurities, and elute the hormones with a high-organic solvent (e.g., 80% acetonitrile).

-

Analysis: Dry the eluate under vacuum and reconstitute in a small volume of mobile phase. Inject the sample into an LC-MS/MS system. The liquid chromatography step separates the different hormone molecules, which are then ionized and fragmented in the mass spectrometer.

-

Quantification: Identify each hormone by its specific retention time and mass-to-charge (m/z) transition. Quantify the endogenous hormone by comparing its peak area to the peak area of the known amount of its corresponding isotope-labeled internal standard.

Caption: Experimental workflow for plant hormone quantification by LC-MS/MS.

Protocol 2: In Planta Aux/IAA Protein Degradation Assay

This assay directly measures the stability (half-life) of specific Aux/IAA proteins in living plant cells and how it is affected by MCPA-sodium.

Methodology:

-

Generate Transgenic Lines: Create transgenic plants (e.g., Arabidopsis thaliana) that constitutively express a fusion protein of the target Aux/IAA and a reporter like firefly luciferase (LUC) or a green fluorescent protein (GFP).

-

Herbicide and Inhibitor Treatment: Treat seedlings of the transgenic line with either a control solution or a solution containing MCPA-sodium. After a short incubation (e.g., 30 minutes) to allow the herbicide to take effect, add cycloheximide to all samples. Cycloheximide is a protein synthesis inhibitor, ensuring that any change in reporter signal is due to protein degradation, not new synthesis.

-

Time-Course Measurement: At regular intervals following cycloheximide addition, measure the reporter signal. For LUC, this involves homogenizing seedlings and measuring luminescence with a luminometer. For GFP, this can be done non-destructively using fluorescence microscopy on living roots.

-

Data Analysis: Plot the reporter signal (luminescence or fluorescence intensity) against time for both control and MCPA-treated samples. The data are typically plotted on a semi-log scale.

-

Half-Life Calculation: Fit an exponential decay curve to the data points. The time it takes for the signal to decrease by 50% is the protein half-life (t₁/₂). Compare the half-life of the Aux/IAA protein in control versus MCPA-treated plants to quantify the acceleration of degradation.[1][9]

Protocol 3: In Vitro Auxin Receptor-Herbicide Binding Assay

This assay quantifies the direct interaction between MCPA-sodium and a specific TIR1/AFB receptor protein. Surface Plasmon Resonance (SPR) is a high-precision method for this.

Methodology:

-

Protein Expression and Purification: Express and purify recombinant TIR1/AFB receptor proteins (often as a complex with an ASK1 protein for stability) using an expression system like E. coli or insect cells.

-

SPR Chip Preparation: Covalently immobilize the purified receptor protein onto the surface of an SPR sensor chip.

-

Binding Measurement: Flow a series of solutions with increasing concentrations of MCPA-sodium (the analyte) over the chip surface. The SPR instrument detects changes in the refractive index at the chip surface, which is directly proportional to the mass of analyte binding to the immobilized receptor. This generates real-time data on the association and dissociation of the herbicide.

-

Data Analysis: Analyze the resulting sensorgrams to determine the kinetic parameters of the interaction, including the association rate constant (kₐ), the dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₗ), which is a measure of binding affinity. A lower Kₗ value indicates a higher binding affinity.[10]

Protocol 4: Gene Expression Analysis of Auxin-Responsive Genes by RT-qPCR

This protocol measures changes in the transcript levels of specific auxin-responsive genes (e.g., IAA3, GH3.5) in response to MCPA-sodium treatment.

Methodology:

-

Treatment and RNA Extraction: Treat target plant seedlings with MCPA-sodium for various durations (e.g., 0, 30, 60, 120 minutes). Harvest tissue and immediately extract total RNA using a suitable kit or protocol, including a DNase treatment step to remove genomic DNA contamination.

-

cDNA Synthesis: Perform reverse transcription (RT) on a standardized amount of RNA to synthesize complementary DNA (cDNA).

-

Quantitative PCR (qPCR): Set up qPCR reactions using the synthesized cDNA as a template, a fluorescent dye (like SYBR Green), and primers specific to the target genes (e.g., IAA3) and one or more stable reference (housekeeping) genes (e.g., Actin or Ubiquitin).

-

Data Analysis: The qPCR instrument monitors fluorescence in real-time, generating an amplification curve for each gene. The cycle threshold (Ct) value is determined for each gene.

-

Relative Quantification: Normalize the Ct value of the target gene to the Ct value of the reference gene(s) (ΔCt). Then, compare the ΔCt of the MCPA-treated sample to the control sample (ΔΔCt) to calculate the fold change in gene expression (2-ΔΔCt). This reveals how strongly and how quickly MCPA-sodium induces the expression of specific auxin-responsive genes.[6]

Conclusion

The mechanism of action of MCPA-sodium is a well-defined example of synthetic hormone mimicry. By hijacking the plant's natural auxin perception and signaling machinery, it induces the rapid degradation of Aux/IAA transcriptional repressors. This leads to a massive and uncontrolled activation of auxin-responsive genes, triggering a cascade of phytotoxic events that overwhelm the plant's metabolic and developmental regulation, ultimately resulting in the death of susceptible broadleaf species. The quantitative differences in receptor binding and the rate of Aux/IAA degradation underpin the efficacy and selectivity of this important class of herbicides.

References

- 1. The Arabidopsis Aux/IAA Protein Family Has Diversified in Degradation and Auxin Responsiveness - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Auxin modulates the degradation rate of Aux/IAA proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. pnas.org [pnas.org]

- 5. researchgate.net [researchgate.net]

- 6. Two Auxinic Herbicides Affect Brassica napus Plant Hormone Levels and Induce Molecular Changes in Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Determination of the Mechanisms of MCPA Resistance in Amaranthus powellii - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rapid Degradation of Auxin/Indoleacetic Acid Proteins Requires Conserved Amino Acids of Domain II and Is Proteasome Dependent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Auxin modulates the degradation rate of Aux/IAA proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ag.purdue.edu [ag.purdue.edu]

- 11. apparentag.com.au [apparentag.com.au]

Environmental Fate and Degradation of MCPA-Sodium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the environmental fate and degradation pathways of MCPA-sodium (sodium (4-chloro-2-methylphenoxy)acetate), a widely used phenoxy herbicide. Understanding its behavior in various environmental compartments is crucial for assessing its ecological impact and ensuring its safe use. This document summarizes key quantitative data, details experimental protocols for its study, and visualizes its degradation pathways.

Executive Summary

MCPA-sodium is characterized by its high water solubility and mobility in the environment. Its persistence is largely governed by microbial degradation in soil and water, with photolysis also playing a role in aqueous environments. The primary degradation product across different pathways is 4-chloro-2-methylphenol (4C2MP). While MCPA-sodium itself is readily degraded under favorable aerobic conditions, its potential for leaching into groundwater and persistence in anaerobic environments are key considerations in its environmental risk assessment.

Physicochemical Properties and Dissociation

MCPA-sodium is the sodium salt of the weak acid MCPA. In the environment, its form is highly dependent on the pH. With a pKa of approximately 3.07, MCPA-sodium rapidly dissociates in water and soil to the MCPA anion and a sodium cation.[1] At environmental pH values (typically 5-9), the anionic form of MCPA is predominant.[1] This high water solubility and anionic nature contribute to its mobility in soil and aquatic systems. While often applied as a salt or ester, these forms are quickly hydrolyzed to the acid anion in the environment, making the fate of the MCPA anion the primary focus.[1][2]

Environmental Fate and Degradation Pathways

The dissipation of MCPA-sodium from the environment is a result of a combination of biotic and abiotic processes, including biodegradation, photodegradation, and hydrolysis.

Degradation in Soil

Microbial degradation is the principal mechanism of MCPA dissipation in soil. The rate of degradation is influenced by soil type, organic matter content, moisture, temperature, and the composition of the soil microbial community.

Aerobic Degradation: Under aerobic conditions, MCPA is readily degraded by soil microorganisms. The degradation typically follows first-order kinetics. The primary step involves the cleavage of the ether linkage to form 4-chloro-2-methylphenol (4C2MP) and subsequently other smaller molecules.[3] Further degradation of 4C2MP can occur, leading to ring opening and eventual mineralization to carbon dioxide and water. Other reported metabolites include phenoxyacetic acid (PAC), 4-chlorophenol (4CP), and 2-methylphenol (2MP).[1][4]

Anaerobic Degradation: In anaerobic environments, such as saturated soils and sediments, the degradation of MCPA is significantly slower.[1] This can lead to the persistence of MCPA in these compartments and the potential for it to become a long-term source of contamination.

Quantitative Data on Environmental Fate

The following tables summarize key quantitative data for the environmental fate of MCPA. It is important to note that these values can vary significantly depending on specific environmental conditions.

Table 1: Degradation Half-life (DT50) of MCPA

| Environmental Compartment | Condition | DT50 Range (days) | References |

| Soil | Aerobic | 2.2 - 24 | [5] |

| Soil | Anaerobic | Slower than aerobic | [1] |

| Water | Photolysis | 20 - 24 | [6] |

| Water | Biodegradation | ~13 (in rice paddy water) | [6] |

| Water-Sediment System | Aerobic | 13 - 15 | [7] |

Table 2: Soil Adsorption and Mobility

| Parameter | Value | Interpretation | References |

| Koc | 20 - 118 L/kg | High to Very High Mobility | [1][8] |

| log Kow (MCPA acid) | -0.81 - 0.71 (pH 7) | Low potential for bioaccumulation |

Experimental Protocols

The environmental fate of MCPA-sodium is typically investigated using standardized laboratory and field studies, often following internationally recognized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).

Aerobic and Anaerobic Transformation in Soil (OECD 307)

This guideline is used to determine the rate and pathway of degradation of a substance in soil under both aerobic and anaerobic conditions.

Methodology:

-

Soil Selection: Representative agricultural soils are chosen, characterized by their physicochemical properties (pH, organic carbon content, texture, microbial biomass).

-

Test Substance Application: Radiolabeled (¹⁴C) MCPA-sodium is typically used to trace its fate. It is applied to soil samples at a rate relevant to its agricultural use.

-

Incubation:

-

Aerobic: Soil samples are incubated in the dark at a constant temperature (e.g., 20°C) and moisture content (e.g., 40-60% of maximum water holding capacity). A continuous flow of air is maintained, and evolved ¹⁴CO₂ is trapped to measure mineralization.

-

Anaerobic: After an initial aerobic phase to establish microbial activity, the soil is flooded with water, and the system is purged with an inert gas (e.g., nitrogen) to create anaerobic conditions.

-

-

Sampling and Analysis: Soil samples are taken at various time intervals and extracted with appropriate solvents. The parent compound and its transformation products are identified and quantified using techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection and Liquid Chromatography-Mass Spectrometry (LC-MS). Unextractable (bound) residues are also quantified.

-

Data Analysis: The rate of degradation (DT50) is calculated using appropriate kinetic models, and a degradation pathway is proposed.

dot

Adsorption - Desorption Using a Batch Equilibrium Method (OECD 106)

This guideline is used to determine the adsorption and desorption potential of a chemical in different soils, which is indicative of its mobility.

Methodology:

-

Soil Selection: A range of soils (typically 5) with varying properties (organic carbon content, clay content, pH, and texture) are selected.

-

Preliminary Tests: Initial tests are conducted to determine the optimal soil-to-solution ratio, equilibration time, and to check for any abiotic degradation or adsorption to the test vessels.

-

Adsorption Phase:

-

Aqueous solutions of MCPA-sodium (often ¹⁴C-labeled) at different concentrations are added to soil samples in centrifuge tubes.

-

The soil suspensions are agitated (e.g., on a shaker) in the dark at a constant temperature until equilibrium is reached.

-

The samples are then centrifuged to separate the soil and aqueous phases.

-

The concentration of MCPA-sodium in the aqueous phase is measured. The amount adsorbed to the soil is calculated by the difference from the initial concentration.

-

-

Desorption Phase: After the adsorption phase, the supernatant is replaced with a fresh solution (without MCPA-sodium), and the samples are agitated again to determine the extent of desorption.

-

Data Analysis: Adsorption and desorption coefficients (Kd and Koc) are calculated. The Freundlich or Langmuir isotherm models are often used to describe the adsorption behavior.

dot

Conclusion

MCPA-sodium is a mobile herbicide that is primarily degraded by microbial action in soil and water. Its persistence is significantly longer in anaerobic environments. The main degradation product is 4-chloro-2-methylphenol. The standardized experimental protocols outlined in this guide are essential for generating the data needed to accurately assess the environmental risk of MCPA-sodium and to develop strategies for its responsible use. Further research into the degradation pathways under various environmental conditions and the ecotoxicological effects of its metabolites is warranted.

References

- 1. sourcetotap.eu [sourcetotap.eu]

- 2. researchgate.net [researchgate.net]

- 3. MCPA - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. pjoes.com [pjoes.com]

- 6. cdn.who.int [cdn.who.int]

- 7. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]

- 8. EXTOXNET PIP - MCPA [extoxnet.orst.edu]

Toxicological Profile of MCPA-Sodium: An In-depth Technical Guide for Researchers

This technical guide provides a comprehensive overview of the toxicological effects of the herbicide MCPA-sodium on a range of non-target organisms. It is intended for researchers, scientists, and professionals in the fields of ecotoxicology, environmental science, and drug development. This document summarizes key quantitative data, details relevant experimental methodologies, and illustrates the known physiological pathways affected by this chemical.

Executive Summary

MCPA (2-methyl-4-chlorophenoxyacetic acid), commonly used as a sodium salt, is a selective, systemic herbicide widely employed for the control of broadleaf weeds in agriculture. While effective in its primary application, concerns exist regarding its potential impact on non-target organisms. This guide synthesizes the available scientific literature to present a detailed toxicological profile of MCPA-sodium, focusing on its effects on aquatic and terrestrial wildlife. The data presented herein are intended to support risk assessment, further research, and the development of more environmentally benign alternatives.

Quantitative Toxicological Data

The following tables summarize the acute and chronic toxicity data for MCPA-sodium and its parent acid, MCPA, across various non-target organisms. It is important to note that MCPA-sodium rapidly dissociates to the parent MCPA acid in the environment, and much of the available toxicological data pertains to the acid form or other salt formulations. The ester forms of MCPA are generally considered to be more toxic to aquatic organisms than the acid or salt forms.

Acute Toxicity Data

Table 1: Acute Toxicity of MCPA and its Salts to Non-Target Organisms

| Organism | Species | Endpoint | Value | Form Tested | Reference(s) |

| Fish | |||||

| Rainbow Trout (Oncorhynchus mykiss) | 96-hr LC50 | > 310 mg/L | MCPA DMA salt | ||

| Bluegill (Lepomis macrochirus) | 96-hr LC50 | > 360 mg/L | MCPA-sodium salt | ||

| Aquatic Invertebrates | |||||

| Water flea (Daphnia magna) | 48-hr EC50 | > 830 mg/L | MCPA-sodium salt | ||

| Birds | |||||

| Bobwhite Quail (Colinus virginianus) | Oral LD50 | 390 mg/kg | MCPA DMA salt | ||

| Mammals | |||||

| Rat (Rattus norvegicus) | Oral LD50 | >2,829 to < 4,000 mg/kg | Product | ||

| Rabbit (Oryctolagus cuniculus) | Dermal LD50 | > 2,000 mg/kg | Product | ||

| Rat (Rattus norvegicus) | 4-hr LC50 (Inhalation) | > 5.27 mg/L | Product |

Table 2: Chronic Toxicity of MCPA and its Salts to Non-Target Organisms

| Organism | Species | Endpoint | Value | Form Tested | Reference(s) |

| Fish | |||||

| Brown Trout (Salmo trutta) | - | Increased mortality at 100 mg/L | MCPA | ||

| Rainbow Trout (Oncorhynchus mykiss) | - | Growth inhibition at 50 mg/L | MCPA | ||

| Mammals | |||||

| Rat (Rattus norvegicus) | 2-year study | NOAEL: 12 mg/kg bw/day | MCPA | ||

| Mouse (Mus musculus) | Lifetime feeding study | NOAEL: 16 mg/kg bw/day | MCPA | ||

| Dog (Canis lupus familiaris) | 1-year feeding study | NOAEC: 6 mg ae/kg-diet | MCPA |

Experimental Protocols

The toxicological data presented in this guide are primarily derived from studies following standardized methodologies, such as those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure data quality and comparability across different studies and laboratories. Below are generalized descriptions of the protocols relevant to the data in Section 2.0.

Acute Oral Toxicity (based on OECD Guideline 401)

This test provides information on the health hazards likely to arise from a single oral exposure to a substance.

-

Test Animals: Typically, laboratory rats (e.g., Wistar or Sprague-Dawley strains) are used. Animals are young, healthy adults of a single sex (usually females, as they are often slightly more sensitive).

-

Housing and Feeding: Animals are housed in individual cages under controlled conditions of temperature, humidity, and light cycle. Standard laboratory diet and drinking water are provided ad libitum.

-

Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula. The substance is typically dissolved or suspended in a suitable vehicle (e.g., water, corn oil). A control group receives the vehicle alone.

-

Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days after dosing.

-

Pathology: At the end of the observation period, all animals are subjected to a gross necropsy.

-

Endpoint: The LD50 (median lethal dose) is calculated, which is the statistically estimated dose that is expected to be lethal to 50% of the test animals.

Fish, Acute Toxicity Test (based on OECD Guideline 203)

This test determines the concentration of a substance that is lethal to 50% of a test fish population over a short exposure period.

-

Test Species: Commonly used species include Rainbow Trout (Oncorhynchus mykiss) and Bluegill (Lepomis macrochirus).

-

Test Conditions: The test is conducted in a static, semi-static, or flow-through system. Water quality parameters such as temperature, pH, and dissolved oxygen are maintained within narrow limits.

-

Exposure: Fish are exposed to a range of concentrations of the test substance for 96 hours. A control group is maintained in water without the test substance.

-

Observations: Mortality is recorded at 24, 48, 72, and 96 hours. Any abnormal behavioral or physical responses are also noted.

-

Endpoint: The LC50 (median lethal concentration) is calculated at the end of the 96-hour exposure period.

Avian Dietary Toxicity Test (based on OECD Guideline 205)

This test is designed to determine the concentration of a substance in the diet that is lethal to 50% of a test bird population.

-

Test Species: Bobwhite Quail (Colinus virginianus) or Mallard Duck (Anas platyrhynchos) are typically used.

-

Test Conditions: Birds are housed in pens under controlled environmental conditions.

-

Exposure: The test substance is mixed into the diet and fed to the birds for five days, followed by a three-day observation period on a normal diet. A control group receives an untreated diet. | Observations: Mortality, clinical signs of toxicity, and food consumption are recorded daily.

-

Endpoint: The LC50 (median lethal concentration) is determined.

Signaling Pathways and Mechanisms of Toxicity

MCPA-sodium can induce a range of sublethal effects in non-target organisms by interfering with various physiological and cellular signaling pathways. Recent research has begun to elucidate these mechanisms, particularly in aquatic organisms.

Oxidative Stress

MCPA-sodium exposure has been shown to induce oxidative stress in fish. This occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of the organism's antioxidant defense systems to detoxify these reactive intermediates. Excessive ROS can lead to cellular damage, including lipid peroxidation, protein oxidation, and DNA damage.

Inflammatory Response (NF-κB Signaling)

Network toxicology studies in loach have identified the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway as a key target of MCPA-sodium. The NF-κB pathway is a crucial regulator of the inflammatory response. Dysregulation of this pathway can lead to chronic inflammation and tissue damage.

Renin-Angiotensin System (RAS)

The renin-angiotensin system is another pathway identified as a potential target of MCPA-sodium in fish. The RAS plays a critical role in regulating blood pressure and fluid balance. Disruption of this system can have significant physiological consequences.

Experimental Workflow

The following diagram illustrates a typical workflow for a comprehensive ecotoxicological study of a substance like MCPA-sodium.

Conclusion

The available data indicate that MCPA-sodium exhibits varying degrees of toxicity to non-target organisms, with aquatic plants and invertebrates generally being more sensitive than fish, birds, and mammals in acute tests. Sublethal effects, including the induction of oxidative stress and inflammation, are emerging as important areas of research that provide a more nuanced understanding of the environmental risks posed by this herbicide. The standardized protocols developed by the OECD are crucial for generating reliable and comparable toxicological data. Further research is needed to fully elucidate the specific signaling pathways affected by MCPA-sodium in a wider range of non-target species and to understand the long-term ecological consequences of sublethal exposure. This guide serves as a foundational resource for such future investigations.

Spectroscopic Data and Analysis of MCPA-Sodium: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the identification and characterization of MCPA-sodium (sodium 2-(4-chloro-2-methylphenoxy)acetate). The information presented herein is intended to support research, quality control, and regulatory activities involving this widely used herbicide.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for MCPA, the parent acid of MCPA-sodium. The data for the sodium salt is expected to be very similar, with the most significant difference being the absence of the acidic proton in the ¹H NMR spectrum and a shift in the carboxylate vibrational frequency in the IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for (4-chloro-2-methylphenoxy)acetic acid

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~10.7[1] | Singlet | Carboxylic Acid (-COOH) |

| ~7.1[1] | Multiplet | Aromatic (H-5) |

| ~7.0[1] | Multiplet | Aromatic (H-3) |

| ~6.6[1] | Multiplet | Aromatic (H-6) |

| 4.67[1] | Singlet | Methylene (-O-CH₂-) |

| 2.25[1] | Singlet | Methyl (-CH₃) |

Note: In MCPA-sodium, the carboxylic acid proton signal at ~10.7 ppm will be absent. Data is for the free acid, (4-chloro-2-methylphenoxy)acetic acid, in CDCl₃.[1]

Table 2: ¹³C NMR Spectroscopic Data for (4-chloro-2-methylphenoxy)acetic acid

| Chemical Shift (δ) ppm | Assignment |

| 174.91[1] | Carbonyl (-COO-) |

| 130.99[1] | Aromatic (C-Cl) |

| 126.54[1] | Aromatic (C-CH₃) |

| 112.36[1] | Aromatic (C-O) |

| Not available in snippet | Aromatic (C-H) |

| Not available in snippet | Aromatic (C-H) |

| Not available in snippet | Aromatic (C-H) |

| Not available in snippet | Methylene (-O-CH₂-) |

| Not available in snippet | Methyl (-CH₃) |

Note: Data is for the free acid, (4-chloro-2-methylphenoxy)acetic acid, in CDCl₃.[1] Complete peak assignments were not available in the provided search results.

Infrared (IR) Spectroscopy

Table 3: Characteristic Infrared Absorption Bands for MCPA

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |

| ~2930, ~2850 | C-H stretch | Methyl, Methylene |

| ~1710 | C=O stretch | Carboxylic Acid |

| 1550-1700 | C=C stretch | Aromatic Ring |

| ~1230, ~1333 | C-O stretch | Phenoxy group |

| 1182-1400 | C-H bend | Methylene |

| ~1483 | C-H bend (scissoring) | Methylene |

Note: For MCPA-sodium, the broad O-H stretch will be absent, and the C=O stretch of the carboxylate will shift to a lower wavenumber (typically in the 1650-1550 cm⁻¹ region).

Mass Spectrometry (MS)

Table 4: Key Mass Fragments for MCPA

| m/z | Interpretation |

| 199/201 | [M-H]⁻ (Molecular ion of the acid, isotopic pattern for Cl)[2] |

| 141/143 | [(4-chloro-2-methylphenoxy)⁻] (Loss of carboxymethyl group, isotopic pattern for Cl)[2] |

Note: Data obtained from LC-MS/MS analysis in negative ion mode.[2] The molecular ion of MCPA-sodium itself is typically not observed; instead, the anion of the dissociated acid is detected.

UV-Visible (UV-Vis) Spectroscopy

Table 5: UV-Visible Absorption Data for MCPA

| Wavelength (λmax) | Molar Absorptivity (ε) | Solvent/Conditions |

| 279 nm | 1550 M⁻¹cm⁻¹ | Anionic form (pH 5.9) |

| 277 nm | 1395 M⁻¹cm⁻¹ | Molecular form |

| 278 nm | Not specified | Aqueous solution |

Experimental Protocols

Sample Preparation for Spectroscopic Analysis

-

For NMR Spectroscopy: Dissolve 5-25 mg of MCPA-sodium in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).[3][4] The solution should be free of particulate matter; filter if necessary.[3]

-

For IR Spectroscopy (KBr Pellet): Grind 1-2 mg of MCPA-sodium with 100-200 mg of dry KBr powder.[5] Press the mixture into a thin, transparent pellet using a hydraulic press.[5]

-

For Mass Spectrometry (LC-MS/MS): Sample preparation depends on the matrix. For water samples, direct injection after acidification may be possible.[6] For complex matrices like soil or biological tissues, extraction with a solvent such as acetonitrile followed by a cleanup step (e.g., solid-phase extraction) is typically required.[2][7]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray ionization (ESI) in negative ion mode is effective for detecting the deprotonated MCPA molecule.[2][6]

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the transition from the precursor ion (m/z 199) to a specific product ion (e.g., m/z 141).[2][8]

-

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Derivatization: MCPA is a non-volatile acid and requires derivatization before GC analysis. A common method is esterification to form the methyl ester.[9]

-

Chromatographic Separation:

-

Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

-

Carrier Gas: Helium at a constant flow rate.

-

Temperature Program: A temperature gradient is used to ensure good separation and peak shape.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Analysis Mode: Full scan mode for identification or Selected Ion Monitoring (SIM) for quantification.

-

Logical and Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic identification and analysis of MCPA-sodium.

Caption: Logical workflow for the spectroscopic analysis of MCPA-Sodium.

References

- 1. (4-chloro-2-Methylphenoxy)acetic acid | C9H9ClO3 | CID 7204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Determination of 4-chloro-2-methylphenoxyacetic acid residues in wheat and soil by ultra-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NMR Sample Preparation [nmr.chem.umn.edu]

- 4. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. lcms.cz [lcms.cz]

- 7. Determination of the phenoxyacid herbicides MCPA, mecoprop and 2,4-D in kidney tissue using liquid chromatography with electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. agilent.com [agilent.com]

- 9. alsenvironmental.co.uk [alsenvironmental.co.uk]

Degradation of MCPA-Sodium: A Technical Overview of Photodegradation and Hydrolysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the photodegradation and hydrolysis of MCPA-sodium ((4-chloro-2-methylphenoxy)acetic acid sodium salt), a widely used herbicide. Understanding the degradation pathways and kinetics of this compound under various environmental conditions is critical for assessing its environmental fate and potential impact. This document summarizes key quantitative data, details experimental protocols from scientific literature, and provides visual representations of degradation pathways and experimental workflows.

Photodegradation of MCPA-Sodium

Photodegradation is a primary abiotic pathway for the breakdown of MCPA-sodium in the aquatic environment. The rate and extent of this process are significantly influenced by the presence of photocatalysts and the nature of the light source.

Quantitative Data on Photodegradation

The following table summarizes the kinetic parameters for the photodegradation of MCPA-sodium under different experimental conditions. The data is primarily derived from a comprehensive study by Khalaf et al. (2019).[1][2][3][4]

| Condition | Rate Constant (k) (min⁻¹) | Correlation Coefficient (R²) | Half-life (t½) (min) | Reference |

| Direct Photolysis | ||||

| Artificial Solar Light | 0.0001 | 0.960 | 6931.5 | [2] |

| Photocatalysis | ||||

| TiO₂ Powder (Dispersed) | 0.019 | 0.914 | 36.5 | [2] |

| TiO₂ (Immobilized on glass) | 0.00031 | 0.960 | 2236.0 | [2] |

Table 1: Kinetic parameters for the photodegradation of MCPA-sodium monohydrate.[2]

The data clearly indicates that direct photolysis of MCPA-sodium is a slow process, with a half-life of over 115 hours.[4] However, the presence of a titanium dioxide (TiO₂) photocatalyst dramatically accelerates the degradation, with the powdered form being significantly more efficient than the immobilized form.[2][4] Complete mineralization was achieved in approximately 4 hours using dispersed TiO₂ powder.[2][4]

Experimental Protocols for Photodegradation Studies

The following protocols are based on the methodologies described in the cited literature for studying the photodegradation of MCPA-sodium.[1]

1.2.1. Preparation of Solutions

-

A stock solution of MCPA-sodium monohydrate (e.g., 100 mg/L) is prepared in ultrapure water.

-

Working solutions (e.g., 25 mg/L) are prepared by diluting the stock solution.

-

For photocatalysis experiments, a catalyst such as TiO₂ powder is suspended in the working solution (e.g., 200 mg/L).

1.2.2. Photoreactor Setup

-

Experiments are conducted in a batch reactor, typically made of Pyrex glass to allow for light penetration.

-

A solar simulator (e.g., Suntest CPS+ with a Heraeus TNN 15/32 lamp) is used as the light source to mimic natural sunlight with a specified intensity (e.g., 500 W/m²).

-

The solution is continuously stirred using a magnetic stirrer to ensure homogeneity.

1.2.3. Sample Collection and Analysis

-

Aliquots of the solution are collected at predetermined time intervals.

-

For photocatalysis experiments with dispersed powder, samples are filtered (e.g., through a 0.2 µm membrane filter) to remove the catalyst.

-

The concentration of MCPA-sodium in the samples is determined using High-Performance Liquid Chromatography (HPLC).

-

Column: C18 column (e.g., YMC, 4.6 × 150 mm, 3 µm).[2]

-

Mobile Phase: A mixture of acetonitrile and a weak acid (e.g., 1% formic acid in water) in a specific ratio (e.g., 40:60 v/v).[2]

-

Flow Rate: 1.0 mL/min.[2]

-

Detection: UV detector at a specified wavelength (e.g., 350 nm).[2]

-

Injection Volume: 20 µL.[2]

-

1.2.4. Kinetic Analysis

-

The degradation of MCPA-sodium is typically modeled using first-order kinetics.

-

The natural logarithm of the concentration ratio (ln(C/C₀)) is plotted against time.

-

The rate constant (k) is determined from the slope of the resulting linear plot, and the half-life (t½) is calculated as 0.693/k.

Visualization of Photodegradation Workflow and Pathway

The photodegradation of MCPA-sodium, particularly in the presence of TiO₂, proceeds through the formation of hydroxyl radicals. These highly reactive species attack the MCPA molecule, leading to its breakdown. The primary initial degradation product identified is 4-chloro-2-methylphenol.[1] Further reactions lead to the opening of the aromatic ring and eventual mineralization to carbon dioxide and water.[1]

References

Methodological & Application

Application Notes and Protocols for the Quantification of MCPA-Sodium in Water Samples

Introduction

MCPA (2-methyl-4-chlorophenoxyacetic acid) is a widely used herbicide for the control of broadleaf weeds in agriculture. Its presence in water sources is a growing environmental concern, necessitating sensitive and reliable analytical methods for its quantification. This document provides detailed application notes and protocols for the determination of MCPA-sodium in water samples, intended for researchers, scientists, and professionals in drug development and environmental monitoring. The methods covered include High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Analytical Methods Overview

The choice of analytical method for MCPA quantification in water depends on factors such as the required sensitivity, selectivity, sample throughput, and available instrumentation.

-

HPLC-UV/DAD: A robust and cost-effective technique suitable for routine monitoring. It often requires a sample pre-concentration step like Solid-Phase Extraction (SPE) to achieve the necessary sensitivity.[1][2]

-

GC-MS: A highly selective method, but it necessitates a derivatization step to convert the polar MCPA into a more volatile compound suitable for gas chromatography.[3][4][5]

-

LC-MS/MS: The most sensitive and selective method, often allowing for direct injection of water samples with minimal preparation, leading to high sample throughput.[6][7][8][9]

The logical relationship between these methods can be visualized as a progression from less to more sophisticated techniques, each offering distinct advantages in terms of sensitivity and selectivity.

Data Presentation: Quantitative Method Comparison

The following table summarizes the performance of various analytical methods for the quantification of MCPA in water samples.

| Analytical Method | Sample Preparation | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |

| LC-MS/MS | Direct injection after filtration and acidification | 40 ng/L | Not Specified | Satisfactory | [6] |

| LC-MS/MS | SPE with graphitized carbon black (GCB) cartridges | 3 - 14 ng/L | Not Specified | 85 - 96 | [10] |

| LC-MS/MS | SPE with Carbopak-B cartridges | Capable of detecting as low as 10 ng/L | Not Specified | Not Specified | [11] |

| GC-MS | LLE and derivatization | Not Specified | 1.0 ng/mL | 99 - 109 | [12] |

| GC-MS/MS | SPE and in-port derivatization | Not Specified | < 3.3 ng/L | Not Specified | [4] |

| HPLC-UV | SPE with C18 cartridges | 0.02 µg/mL | Not Specified | 95 - 107 | [1] |

| HPLC-DAD | SPE with C18 disks or cartridges | 0.012 - 0.035 µg L⁻¹ | Not Specified | 75.1 - 100.0 | [2] |

Experimental Protocols

A general experimental workflow for the analysis of MCPA in water samples is depicted below. This workflow outlines the major steps from sample collection to final data analysis.

Protocol 1: LC-MS/MS with Direct Injection

This method is rapid and requires minimal sample preparation, making it ideal for high-throughput analysis.[6][7][8]

a. Sample Preparation

-

Collect water samples in appropriate containers.

-

Centrifuge an aliquot (e.g., 10 mL) of the water sample.[7][8]

-

Pass the supernatant through a 0.2 µm PVDF syringe filter.[7][8]

-

Transfer 1.5 mL of the filtered sample into a deactivated glass vial.[7][8]

-

Acidify the sample with 30 µL of 5% formic acid prior to analysis.[7][8]

b. Instrumental Parameters (Example)

-

LC System: Waters ACQUITY UPLC I-Class System.[7]

-

MS System: Waters Xevo TQ-XS.[7]

-

Column: Appropriate reversed-phase column (e.g., C18).

-

Mobile Phase: A gradient of water and acetonitrile, both containing an appropriate modifier like formic acid.

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-product ion transitions for MCPA.

c. Quality Control

-

Analyze blank water samples to check for interferences.

-

Prepare spiked samples at different concentrations (e.g., 0.02 and 0.1 µg/L) to assess accuracy and precision.[7]

-

Construct a calibration curve using standards prepared in UPLC grade water, drinking water, and surface water to evaluate linearity.[7]

Protocol 2: HPLC-UV/DAD with Solid-Phase Extraction (SPE)

This protocol is suitable for laboratories without access to mass spectrometry and provides good sensitivity after sample pre-concentration.[1][2]

a. Sample Preparation (SPE)

-

Sorbent Selection: Octadecyl (C18) bonded silica cartridges are commonly used and have proven successful.[1][2]

-

Cartridge Conditioning:

-

Sample Loading: Pass the water sample (e.g., 50 mL) through the conditioned cartridge at a flow rate of 6-8 mL/min.[1]

-

Washing: Wash the cartridge with 6 mL of the phosphate buffer solution to remove interferences.[1]

-

Elution: Elute the retained MCPA from the cartridge with 1 mL (2 x 0.5 mL) of methanol.[1]

b. Instrumental Parameters (Example)

-

HPLC System: A standard HPLC system with a UV or DAD detector.

-

Column: C18 analytical column (e.g., 30 cm x 3.9 mm i.d.).[1]

-

Mobile Phase: Methanol/water (75:25, v/v) containing 0.01 M acetic acid.[1]

-

Flow Rate: 1 mL/min.[1]

-

Injection Volume: 200 µL.[1]

c. Quality Control

-

Prepare a linear standard curve over the expected concentration range (e.g., 0.1-2.0 µg/mL).[1]

-

Validate the method with spiked samples to determine recovery, precision (within-day and day-to-day), and accuracy.[1]

-

The detection limit is typically determined at a signal-to-noise ratio of 3:1.[1]

Protocol 3: GC-MS with Liquid-Liquid Extraction (LLE) and Derivatization

This method offers high selectivity and is a reliable confirmatory technique.

a. Sample Preparation

-

Extraction:

-

Concentration: Concentrate the organic extract.[14]

-

Derivatization:

-

Convert the extracted MCPA into a volatile ester, typically the methyl ester. This can be achieved using reagents like diazomethane or by heating with methanol and an acid catalyst (e.g., H₂SO₄ or HCl).[3][5]

-

Caution: Diazomethane is toxic and explosive and should be handled with extreme care in a fume hood by experienced personnel.

-

b. Instrumental Parameters (Example)

-

GC System: A gas chromatograph coupled to a mass spectrometer.

-

Column: A capillary column suitable for pesticide analysis (e.g., PTE-5, 30 m x 0.25 mm i.d.).[5]

-

Injector Temperature: 250 °C.[5]

-

Oven Temperature Program: 50 °C for 6 min, then ramp at 8 °C/min to 210 °C, and hold for 15 min.[5]

-

MS Conditions:

c. Quality Control

-

Analyze method blanks to ensure the absence of contamination from reagents and glassware.[14]

-

Fortify control water samples with known concentrations of MCPA to determine recovery rates, which should typically be within the 70-120% range.[12]

-

Use linear regression analysis of a standard curve for quantification.[12]

Conclusion

The analytical methods described provide a comprehensive toolkit for the quantification of MCPA-sodium in water samples. The choice of the most appropriate method will be dictated by the specific requirements of the analysis, including sensitivity needs, sample matrix complexity, and available resources. For high-throughput and highly sensitive analysis, LC-MS/MS is the preferred method. HPLC-UV/DAD offers a reliable and cost-effective alternative, particularly when coupled with an effective sample pre-concentration step like SPE. GC-MS remains a valuable confirmatory technique, although it involves a more laborious sample preparation procedure. Proper method validation is crucial to ensure the accuracy and reliability of the generated data.

References

- 1. scispace.com [scispace.com]

- 2. tandfonline.com [tandfonline.com]

- 3. cdn.who.int [cdn.who.int]

- 4. researchgate.net [researchgate.net]

- 5. americanlaboratory.com [americanlaboratory.com]

- 6. Determination of the herbicide 4-chloro-2-methylphenoxyacetic acid and its main metabolite, 4-chloro-2-methylphenol in water and soil by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. lcms.cz [lcms.cz]

- 8. waters.com [waters.com]

- 9. pubs.usgs.gov [pubs.usgs.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. agilent.com [agilent.com]

- 12. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 13. scribd.com [scribd.com]

- 14. alsenvironmental.co.uk [alsenvironmental.co.uk]

Application Note: Ultrasensitive Determination of MCPA-Sodium in Environmental and Agricultural Matrices using Liquid Chromatography-Mass Spectrometry (LC-MS)

Introduction

MCPA (2-methyl-4-chlorophenoxyacetic acid) is a widely used systemic phenoxy herbicide for the post-emergence control of broadleaf weeds in cereal crops, grassland, and turf.[1] Due to its widespread application, monitoring its residues in environmental samples and agricultural products is crucial for ensuring environmental safety and regulatory compliance. Liquid chromatography coupled with mass spectrometry (LC-MS) has emerged as the preferred analytical technique for the determination of MCPA, offering high sensitivity and selectivity without the need for derivatization that is often required for gas chromatography-based methods.[2][3] This application note details a robust and sensitive LC-MS/MS method for the quantification of MCPA-sodium in various matrices.

Principle of the Method

This method utilizes Liquid Chromatography (LC) for the separation of MCPA from matrix components, followed by Mass Spectrometry (MS) for detection and quantification. The LC system employs a reversed-phase C18 column to separate the analyte based on its polarity. The mass spectrometer is operated in negative electrospray ionization (ESI) mode, which is highly effective for acidic compounds like MCPA.[4] Quantification is achieved using tandem mass spectrometry (MS/MS) in the Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[2]

Experimental Protocols

1. Standard Preparation

Reference standards of MCPA-sodium should be of high purity.

-

Stock Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of MCPA-sodium reference standard in methanol to prepare a stock solution.[2][5]

-

Intermediate and Working Standards: Prepare a series of intermediate and working standard solutions by serial dilution of the stock solution with an appropriate solvent, typically a mixture of the mobile phase components.[2][6] Calibration standards are typically prepared in the range of 5 pg/µL to 1000 pg/µL (ppb).[6]

2. Sample Preparation

The choice of sample preparation protocol depends on the matrix. Below are protocols for water and soil samples.

2.1. Water Samples (Direct Injection & SPE)

-

Direct Injection (for less complex matrices):

-

Solid-Phase Extraction (SPE) (for trace-level analysis):

-

Filter 1 L of the water sample through a 0.7-µm glass fiber filter.[6]

-

Condition a graphitized carbon-based SPE cartridge (e.g., Carbopak-B, 0.5 g) with the appropriate solvents.[6]

-

Load the water sample onto the cartridge at a flow rate of 20 mL/min.[6]

-

Elute the analyte with 1.5 mL of methanol followed by 13 mL of an 80:20 mixture of methylene chloride and methanol, acidified with trifluoroacetic acid anhydride (0.2%).[6]

-

Evaporate the eluate to near dryness and reconstitute in 1 mL of the initial mobile phase.[6]

-

2.2. Soil Samples

-

Weigh 20 g of soil into a centrifuge tube.[2]

-

Add 50 mL of 0.5N KOH in 10% KCl solution and shake thoroughly.[2]

-

Place the samples in a boiling water bath for 15 minutes, followed by shaking for 15 minutes.[2]

-

Centrifuge the samples and transfer a 3.0 mL aliquot of the supernatant to a new tube.[2]

-

Acidify the extract with 150 µL of 12 N sulfuric acid to a pH < 1.5.[2]

-

Perform a liquid-liquid extraction by adding 2 mL of chloroform, vortexing for 30 seconds, and centrifuging.[2]

-

Collect the lower chloroform layer. Repeat the extraction two more times and combine the extracts.[2]

-

Evaporate the solvent and reconstitute the residue in the mobile phase.

3. LC-MS/MS Analysis

The following are typical LC-MS/MS parameters for MCPA analysis.

3.1. Liquid Chromatography Conditions

| Parameter | Value |

| Column | C18 reversed-phase column (e.g., ZORBAX Extend-C18, 2.1 mm x 100 mm, 1.8 µm)[6] |

| Mobile Phase A | 0.1% Formic acid in water[6] |

| Mobile Phase B | Acetonitrile[6] |

| Gradient | Start with a low percentage of B, ramp up to a high percentage, hold, and then return to initial conditions for equilibration.[6] |

| Flow Rate | 0.3 mL/min[6] |

| Column Temperature | 40 °C[6] |

| Injection Volume | 1.0 µL[6] |

3.2. Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode[2] |

| Scan Type | Multiple Reaction Monitoring (MRM)[2] |

| Precursor Ion (m/z) | 199[6][8] |

| Product Ions (m/z) | 141 (quantifier), 143 (qualifier)[6] |

| Collision Energy | Optimized for the specific instrument, typically in the range of 10-25 eV.[6] |

| Capillary Voltage | Optimized for the specific instrument.[6] |

Quantitative Data Summary

The following table summarizes the quantitative performance data for MCPA analysis from various studies.

| Matrix | Method | Linearity Range | LOD | LOQ | Recovery (%) | Reference |

| Water | SPE-LC/MS/MS | 5 pg/µL - 1 ng/µL | - | - | - | [6] |

| Water | Direct Injection LC-MS/MS | 0.01 - 1.0 µg/L | - | - | - | [7] |

| Water | LC-MS/MS | - | 40 ng/L | - | Satisfactory | [3] |

| Water | SPE-LC/MS/MS | 0.02 - 1 µg/L | 3 - 14 ng/L | - | 85 - 96 | [9] |

| Soil | LLE-LC/MS/MS | - | - | - | - | [2] |

| Wheat & Soil | UPLC-MS/MS | 0.01 - 5.0 µg/mL | 0.004 mg/kg | 0.01 mg/kg | 75.1 - 93.9 | [8] |

| Kidney Tissue | LC-MS/MS | - | 0.02 mg/kg | - | - | [10] |

| Tea | QuEChERS-LC/MS/MS | 0.005 - 0.250 mg/kg | 0.004 mg/kg | 0.005 mg/kg | 70 - 120 | [11] |

LOD: Limit of Detection; LOQ: Limit of Quantification; SPE: Solid-Phase Extraction; LLE: Liquid-Liquid Extraction; UPLC: Ultra-Performance Liquid Chromatography.

Visualizations

References

- 1. MCPA-sodium [sitem.herts.ac.uk]

- 2. youngin.com [youngin.com]

- 3. Determination of the herbicide 4-chloro-2-methylphenoxyacetic acid and its main metabolite, 4-chloro-2-methylphenol in water and soil by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. agilent.com [agilent.com]

- 5. A LC-MS/MS method with electrospray ionization and atmospheric pressure chemical ionization source for analysis of pesticides in hemp - PMC [pmc.ncbi.nlm.nih.gov]

- 6. agilent.com [agilent.com]

- 7. lcms.cz [lcms.cz]

- 8. Determination of 4-chloro-2-methylphenoxyacetic acid residues in wheat and soil by ultra-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Determination of the phenoxyacid herbicides MCPA, mecoprop and 2,4-D in kidney tissue using liquid chromatography with electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for Greenhouse Efficacy Testing of MCPA-Sodium

These application notes provide a standardized protocol for conducting greenhouse trials to evaluate the efficacy of MCPA-sodium, a selective, systemic phenoxy herbicide. The protocol is intended for researchers, scientists, and professionals involved in herbicide development and weed management research.

Introduction

MCPA (2-methyl-4-chlorophenoxyacetic acid) is a widely used post-emergence herbicide for the control of broadleaf weeds in various crops like cereals and pastures.[1][2][3] As a synthetic auxin, MCPA mimics the plant growth hormone auxin, leading to uncontrolled and unsustainable growth in susceptible dicotyledonous plants, which ultimately results in their death.[2][3] Its mode of action involves absorption through the leaves and translocation to the plant's meristematic tissues, where it disrupts normal growth processes.[2][4]

Greenhouse trials offer a controlled environment to assess herbicide efficacy, minimizing the variability of field conditions.[5] This protocol outlines a dose-response bioassay to quantify the efficacy of MCPA-sodium on target weed species.

Experimental Protocol

This protocol details the steps for preparing plant materials, applying MCPA-sodium, and evaluating its herbicidal effects.

Materials and Equipment

-

Test Plant Species: Seeds of a susceptible broadleaf weed (e.g., Palmer amaranth (Amaranthus palmeri), wild radish (Raphanus raphanistrum), or common lambsquarters (Chenopodium album)).

-

Growth Medium: Commercial potting mix or a standardized soil mixture.

-

Containers: 10-15 cm diameter plastic pots with drainage holes.[6]

-

MCPA-Sodium Formulation: A commercial-grade MCPA-sodium product with a known concentration of the active ingredient (a.i.).

-

Greenhouse: A facility with controlled temperature, humidity, and photoperiod. Recommended conditions are 25-32°C day/20-23°C night temperatures, 60% ± 10% relative humidity, and a 14 to 16-hour photoperiod with supplemental lighting (e.g., sodium vapor lamps at ~500 µmol m⁻² s⁻¹).[7][8]

-

Herbicide Sprayer: A cabinet or bench-type sprayer equipped with a flat-fan nozzle to ensure uniform application.

-

Personal Protective Equipment (PPE): Safety glasses, gloves, lab coat.

-

Measurement Tools: Balance, graduated cylinders, volumetric flasks.

-

Drying Oven: For biomass determination.

Experimental Design

-

Design: A completely randomized design (CRD) is typically sufficient for greenhouse studies.

-

Treatments: Include a range of MCPA-sodium application rates, plus an untreated control. A typical dose-response study might include 0x (control), 0.125x, 0.25x, 0.5x, 1x, 2x, and 4x the recommended field rate. The 1x rate for MCPA is often cited as 560 g acid equivalent (ae) per hectare.[7]

-

Replication: Each treatment should be replicated at least four times.

Procedure

-

Plant Preparation:

-

Fill pots with the growth medium.

-

Plant 5-10 seeds per pot and cover lightly with soil.

-

Water the pots as needed and place them in the greenhouse under the specified environmental conditions.

-

After emergence, thin seedlings to one uniform plant per pot.[6]

-

Grow plants until they reach the 3- to 5-leaf stage or a height of 8-12 cm, which is typically 2-3 weeks after planting.[7][9]

-

-

Herbicide Solution Preparation:

-

Calculate the amount of MCPA-sodium formulation needed for each application rate. This calculation must convert the field rate (g ae/ha) to a rate per unit area for the sprayer (mg/m²).

-

Prepare a stock solution of the highest concentration.

-

Perform serial dilutions to create the solutions for the lower application rates. Use deionized water for dilutions. An adjuvant may be added if recommended by the product label.

-

-

Herbicide Application:

-

Calibrate the sprayer to deliver a known volume of spray solution over a specific area (e.g., 200 L/ha).

-

Place the pots with the target plants inside the spray chamber.

-

Apply the corresponding herbicide solution to each set of replicated pots. The untreated control pots should be sprayed with water (and adjuvant, if used in other treatments).

-

After application, return the pots to the greenhouse, arranging them in the completely randomized design. Water plants as needed, avoiding overhead irrigation immediately after spraying to prevent washing the herbicide off the leaves.

-

-

Data Collection and Evaluation:

-